
4-(2-chlorophenoxy)butyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenoxy)butyl thiocyanate, also known as CPBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPBT is a thiocyanate derivative that is synthesized through a series of chemical reactions. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves the inhibition of protein synthesis in cells. This compound binds to the ribosomes in cells and prevents the formation of peptide bonds between amino acids, which is necessary for protein synthesis. This inhibition of protein synthesis leads to the death of cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in protein synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-chlorophenoxy)butyl thiocyanate in lab experiments is its ability to inhibit protein synthesis in cells, which can be useful in studying the effects of protein synthesis inhibition on cellular processes. One limitation of using this compound in lab experiments is its potential toxicity to cells, which can result in false results if not properly controlled.
Future Directions
There are several future directions for research on 4-(2-chlorophenoxy)butyl thiocyanate. One direction is to study its potential as an anticancer agent in more detail, including its effects on different types of cancer cells and its potential side effects. Another direction is to study its potential as a tool for controlling plant diseases caused by fungi and bacteria. Additionally, research can be conducted on its potential as an environmental pollutant degrader. Finally, research can be conducted on the development of more efficient and environmentally friendly synthesis methods for this compound.
Synthesis Methods
4-(2-chlorophenoxy)butyl thiocyanate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-chlorophenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-chlorophenoxy)butyric acid chloride. The next step involves the reaction of this acid chloride with potassium thiocyanate in the presence of a solvent such as dimethylformamide. This reaction results in the formation of this compound.
Scientific Research Applications
4-(2-chlorophenoxy)butyl thiocyanate has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anticancer agent. In environmental science, this compound has been studied for its ability to degrade pollutants in soil and water.
properties
IUPAC Name |
4-(2-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLEQPIRPOBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
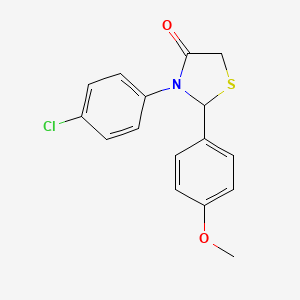
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)

![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
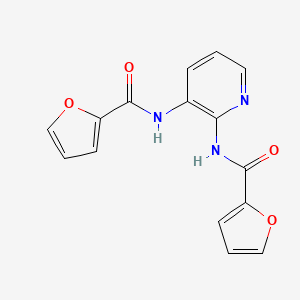
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
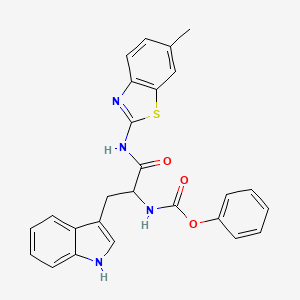
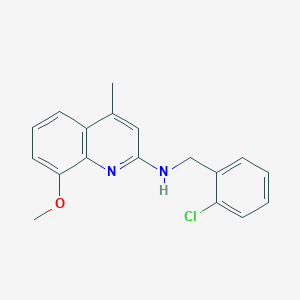
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)
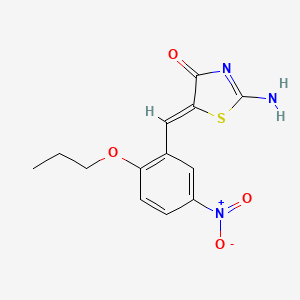
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)